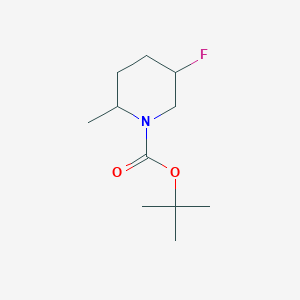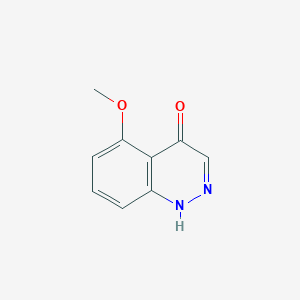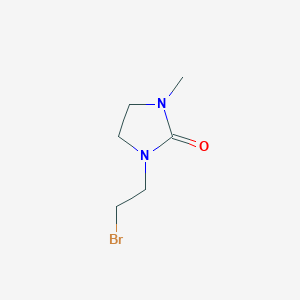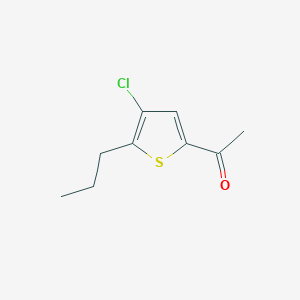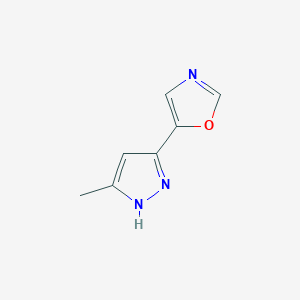
(E)-N,N-Dimethyl-3-(m-tolyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N,N-Dimethyl-3-(m-tolyl)acrylamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N-Dimethyl-3-(m-tolyl)acrylamide typically involves the reaction of N,N-dimethylformamide dimethyl acetal with m-tolylacetonitrile under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired enamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include bases such as sodium hydride or potassium tert-butoxide.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N,N-Dimethyl-3-(m-tolyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the enamide to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of amines.
Substitution: Formation of substituted enamides or amides.
Aplicaciones Científicas De Investigación
(E)-N,N-Dimethyl-3-(m-tolyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-N,N-Dimethyl-3-(m-tolyl)acrylamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signaling pathways involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-3-(p-tolyl)acrylamide: Similar structure but with a different position of the methyl group on the aromatic ring.
N,N-Dimethyl-3-(o-tolyl)acrylamide: Similar structure but with a different position of the methyl group on the aromatic ring.
N,N-Dimethyl-3-phenylacrylamide: Lacks the methyl group on the aromatic ring.
Uniqueness
(E)-N,N-Dimethyl-3-(m-tolyl)acrylamide is unique due to the specific position of the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets, leading to distinct pharmacological profiles.
Propiedades
Fórmula molecular |
C12H15NO |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
(E)-N,N-dimethyl-3-(3-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C12H15NO/c1-10-5-4-6-11(9-10)7-8-12(14)13(2)3/h4-9H,1-3H3/b8-7+ |
Clave InChI |
XQTIWXPFHABFPY-BQYQJAHWSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)/C=C/C(=O)N(C)C |
SMILES canónico |
CC1=CC(=CC=C1)C=CC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


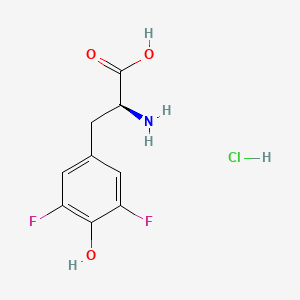
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine](/img/structure/B13013336.png)
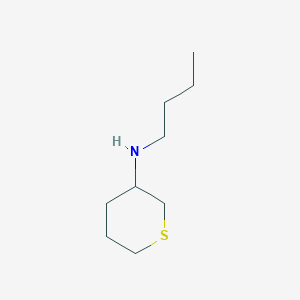

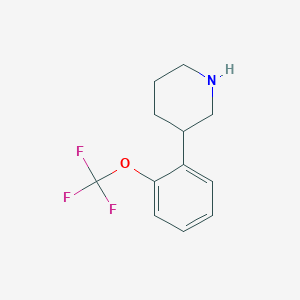
![N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide](/img/structure/B13013357.png)

![Methyl2-methyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoate](/img/structure/B13013366.png)
